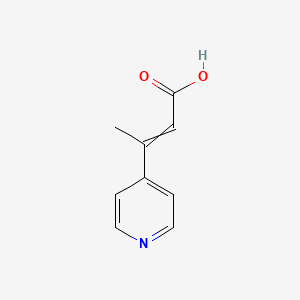

3-Pyridin-4-ylbut-2-enoic acid

Description

General Context of Pyridine-Containing α,β-Unsaturated Carboxylic Acids as Research Targets

Pyridine-containing α,β-unsaturated carboxylic acids represent a significant class of compounds in organic chemistry, primarily serving as versatile building blocks and intermediates in the synthesis of more complex molecules. The pyridine (B92270) moiety, a fundamental heterocyclic amine, coupled with the reactive α,β-unsaturated carboxylic acid functional group, imparts unique electronic and structural properties to these molecules. Researchers target this class of compounds for a variety of catalytic transformations.

For instance, palladium-catalyzed dehydrogenation reactions can convert aliphatic carboxylic acids into their α,β-unsaturated counterparts, including pyridine-containing substrates nih.gov. Furthermore, these unsaturated acids are pivotal in rhodium-catalyzed decarboxylative coupling reactions, where the carboxylic acid group acts as a traceless activating group to facilitate the synthesis of substituted pyridines nih.govdoi.org. This strategy is highly valued for its ability to generate specific substitution patterns that are challenging to achieve through traditional methods nih.gov. Ruthenium-catalyzed reactions have also been developed for the decarboxylative direct pyridination of α,β-unsaturated carboxylic acids, expanding the synthetic toolkit for functionalizing pyridine derivatives acs.org. Additionally, these compounds serve as substrates in the palladium-catalyzed C–H functionalization for creating alkenylated imidazo[1,2-a]pyridines, which are of interest in medicinal chemistry thieme-connect.com. The utility of this class of compounds extends to their use in Michael additions to form novel heterocyclic systems researchgate.net.

Structural Significance of 3-Pyridin-4-ylbut-2-enoic Acid within Unsaturated Carboxylic Acid Chemistry

The structure of this compound, specifically the (E)-isomer, is characterized by a pyridine ring attached to the β-carbon (C3) of a but-2-enoic acid backbone. This arrangement confers specific chemical reactivity and physical properties. The molecule contains a carboxylic acid group, which acts as a hydrogen bond donor, and a pyridine nitrogen and two carboxylic oxygen atoms, which act as hydrogen bond acceptors vulcanchem.com.

Below is a table summarizing the key structural and chemical properties of (2E)-3-(pyridin-4-yl)but-2-enoic acid.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | uni.lu |

| InChIKey | SCCVQQDBWTVHCA-VOTSOKGWSA-N | uni.lu |

| Monoisotopic Mass | 163.06332 Da | uni.lu |

| XlogP (predicted) | 1.4 | uni.lu |

| Hydrogen Bond Donor Count | 1 | vulcanchem.com |

| Hydrogen Bond Acceptor Count | 3 | vulcanchem.com |

Overview of Current Research Landscape and Future Directions for this compound

The current research landscape for this compound and structurally related compounds is primarily focused on their synthesis and application as intermediates in organic and medicinal chemistry. While direct studies on this compound itself are limited, research on analogous pyridine-containing α,β-unsaturated carboxylic acids and diketo acids provides insight into its potential applications.

These compounds are often used as starting materials or key intermediates in the synthesis of various heterocyclic systems nih.govdoi.orgresearchgate.net. For example, related α,β-unsaturated carboxylic acids are used in the synthesis of substituted pyridines through rhodium-catalyzed decarboxylative coupling nih.gov. Research has also explored their use in producing alkenylated imidazo[1,2-a]pyridines via palladium-catalyzed C-H functionalization thieme-connect.com.

A significant area of investigation involves the biological activity of derivatives synthesized from these scaffolds. For instance, pyrrolyl diketo acid derivatives, which share a similar diketo acid functionality, have been studied as dual inhibitors of HIV-1 integrase and reverse transcriptase ribonuclease H domain nih.gov. Similarly, compounds derived from 4-aryl-4-oxo-2-butenoic acids have been investigated as HIV-1 integrase inhibitors acs.org and for anti-inflammatory activity researchgate.net. The related compound (E)-2-oxo-4-(pyridin-3-yl)but-3-enoic acid has been used as a chromophoric substrate to study the mechanism of the enzyme benzoylformate decarboxylase nih.gov.

Future research directions will likely continue to explore the synthetic utility of this compound as a building block for novel heterocyclic compounds with potential applications in materials science and medicinal chemistry researchgate.netresearchgate.net. Further investigation into its potential as a ligand in catalysis or as a probe for studying enzyme mechanisms represents another promising avenue of research.

Academic Research Objectives and Scope for this compound

The academic research objectives concerning this compound and its analogs are multifaceted, spanning synthetic methodology, mechanistic studies, and biological evaluation.

A primary objective is the development of efficient synthetic routes . This includes optimizing existing methods and discovering novel catalytic systems for the synthesis of pyridine-containing α,β-unsaturated carboxylic acids and their derivatives nih.govthieme-connect.comacs.org. The goal is to achieve high yields, functional group tolerance, and regioselectivity nih.govthieme-connect.com.

Another key objective is to utilize these compounds as versatile synthetic intermediates . Researchers aim to leverage the reactivity of the α,β-unsaturated system and the directing capabilities of the pyridine ring to construct complex heterocyclic frameworks nih.govdoi.orgresearchgate.net. This scope includes the synthesis of substituted pyridines, imidazopyridines, and other nitrogen-containing heterocycles nih.govthieme-connect.com.

Mechanistic investigation represents a significant area of academic inquiry. Compounds like (E)-2-oxo-4-(pyridin-3-yl)but-3-enoic acid serve as valuable tools for elucidating enzymatic reaction pathways, allowing for the detection of transient intermediates in catalysis nih.gov. Understanding how the structure of these substrates influences catalytic cycles is a core objective acs.org.

Finally, a major driver of research in this area is the exploration of biological activity . The scope includes designing and synthesizing derivatives for evaluation as potential therapeutic agents. This involves screening for activities such as enzyme inhibition (e.g., HIV-1 integrase) nih.govacs.org, anti-inflammatory effects researchgate.net, and antibacterial properties researchgate.net. Structure-activity relationship (SAR) studies are conducted to optimize the potency and selectivity of these compounds nih.govacs.org.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-4-ylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7(6-9(11)12)8-2-4-10-5-3-8/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCVQQDBWTVHCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Pyridin 4 Ylbut 2 Enoic Acid

Established Synthetic Pathways for α,β-Unsaturated Pyridine (B92270) Carboxylic Acids

The construction of α,β-unsaturated pyridine carboxylic acids can be achieved through several classical and modern organic reactions. These methods primarily focus on the formation of the carbon-carbon double bond and the introduction of the carboxylic acid functionality.

Condensation Reactions in α,β-Unsaturated Acid Synthesis

Condensation reactions are a cornerstone of carbon-carbon bond formation and are widely used for the synthesis of α,β-unsaturated systems. These reactions typically involve the reaction of a carbonyl compound with a nucleophile, followed by a dehydration step.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org A particularly relevant variant for the synthesis of α,β-unsaturated carboxylic acids is the Doebner modification. This modification utilizes malonic acid as the active methylene compound and pyridine as both the solvent and a basic catalyst, often with a catalytic amount of piperidine (B6355638). The reaction proceeds through a condensation-decarboxylation sequence to yield the desired α,β-unsaturated carboxylic acid. wikipedia.orgorganic-chemistry.org

For the synthesis of 3-Pyridin-4-ylbut-2-enoic acid, a plausible approach using the Doebner-Knoevenagel condensation would involve the reaction of 4-acetylpyridine with malonic acid in refluxing pyridine.

Table 1: Representative Knoevenagel-Doebner Condensation Reactions

| Aldehyde/Ketone | Active Methylene Compound | Catalyst/Solvent | Product | Yield (%) | Ref. |

| Benzaldehyde | Malonic acid | Pyridine/Piperidine | Cinnamic acid | 70-80 | bu.edu |

| 3-Nitrobenzaldehyde | Malonic acid | Pyridine | 3-Nitrocinnamic acid | ~80 | fhsu.edu |

| Acrolein | Malonic acid | Pyridine | trans-2,4-Pentadienoic acid | N/A | wikipedia.org |

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. nih.gov This reaction leads to the formation of β-keto esters or β-diketones. nih.gov For the synthesis of an α,β-unsaturated acid like this compound, a Claisen condensation could be a key step in a multi-step synthesis.

A potential synthetic route could involve the Claisen condensation of ethyl 4-pyridylacetate with ethyl acetate, catalyzed by a strong base like sodium ethoxide, to yield ethyl 4-(pyridin-4-yl)-3-oxobutanoate. Subsequent hydrolysis of the ester and decarboxylation of the resulting β-keto acid under acidic conditions would lead to 4-(pyridin-4-yl)butan-2-one. This ketone could then be further elaborated to the target α,β-unsaturated acid through other methods like the Wittig or Horner-Wadsworth-Emmons reaction.

Table 2: Examples of Claisen Condensation for β-Keto Ester Synthesis

| Ester 1 | Ester 2 | Base | Product | Yield (%) | Ref. |

| Ethyl acetate | Ethyl acetate | Sodium ethoxide | Ethyl acetoacetate | ~75 | synarchive.com |

| Ethyl isonicotinate | Ethyl acetate | Sodium ethoxide | Ethyl 3-oxo-3-(pyridin-4-yl)propanoate | N/A | wikipedia.org |

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

Olefination reactions, particularly the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the stereoselective synthesis of alkenes.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide. The HWE reaction, a modification of the Wittig reaction, utilizes phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides. organic-chemistry.org A significant advantage of the HWE reaction is that it typically favors the formation of the thermodynamically more stable (E)-alkene, and the water-soluble phosphate byproducts are easily removed. organic-chemistry.orgprinceton.edu

To synthesize this compound, a Horner-Wadsworth-Emmons approach would involve the reaction of pyridine-4-carboxaldehyde with a phosphonate reagent such as triethyl 2-phosphonopropionate in the presence of a base (e.g., NaH, NaOMe). This would likely produce the (E)-isomer of the corresponding ester, which can then be hydrolyzed to the carboxylic acid.

For the synthesis of the (Z)-isomer, the Still-Gennari modification of the HWE reaction can be employed. This method utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) and specific base/solvent systems (e.g., KHMDS/18-crown-6) to favor the formation of the kinetically controlled (Z)-alkene. pku.edu.cnorganic-chemistry.org

Table 3: Stereoselective Olefination Reactions

| Carbonyl Compound | Phosphonate Reagent | Base/Conditions | Product Stereochemistry | Ref. |

| Aldehydes/Ketones | Stabilized Phosphonate Ylides | NaH, NaOMe, etc. | Predominantly (E) | princeton.edu |

| Aldehydes | Bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6 | Predominantly (Z) | pku.edu.cn |

Palladium-Catalyzed Cross-Coupling Reactions Leading to α,β-Unsaturated Systems

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The Heck and Suzuki reactions are particularly relevant for the synthesis of α,β-unsaturated systems.

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. fhsu.edu For the synthesis of this compound, a possible Heck reaction could involve the coupling of a 4-halopyridine (e.g., 4-bromopyridine or 4-iodopyridine) with an acrylic acid derivative like crotonic acid or ethyl crotonate. The reaction typically exhibits a high preference for trans stereoselectivity. acs.org

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium complex. nih.gov A plausible Suzuki approach to this compound would be the coupling of 4-pyridinylboronic acid with a suitable halo-butenoic acid derivative, such as ethyl 3-bromo-2-butenoate.

Table 4: Palladium-Catalyzed Cross-Coupling Reactions for C=C Bond Formation

| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand/Base | Reaction Type | Ref. |

| Aryl or Vinyl Halide | Alkene | Pd catalyst, Base | Heck | fhsu.edu |

| Organoboron Compound | Organohalide | Pd catalyst, Base | Suzuki | nih.gov |

| 4-Iodoacetophenone | Acrylic acid | Pd(0), Na2CO3 | Heck | researchgate.net |

| 2-Bromo-5-pyridylboronic acid | Heteroaryl bromides | Pd catalyst, Base | Suzuki |

Methods Involving Bromodecarboxylation of Precursors

The Hunsdiecker reaction and its modifications provide a method for the decarboxylative halogenation of carboxylic acids. The classical Hunsdiecker reaction involves the reaction of a silver salt of a carboxylic acid with bromine to produce an organic halide with one less carbon atom. organic-chemistry.org This reaction proceeds through a radical mechanism. organic-chemistry.org

While not a direct method for synthesizing the target α,β-unsaturated acid, this methodology could be applied to a precursor. For instance, a suitable pyridine-substituted dicarboxylic acid could potentially undergo bromodecarboxylation to yield a bromo-substituted pyridine derivative, which could then be further functionalized. However, the Hunsdiecker reaction is known to be less effective with α,β-unsaturated carboxylic acids.

Modifications of the Hunsdiecker reaction, such as the Cristol-Firth modification (using mercuric oxide and bromine) or the use of N-halosuccinimides, have been developed to improve yields and substrate scope. Recent advances have also described catalytic methods for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids using copper catalysis, which shows good functional group tolerance and applicability to pyridine carboxylic acids. pku.edu.cn

Development of Novel and Green Chemistry Synthetic Routes to this compound

The development of synthetic routes for this compound is increasingly influenced by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy efficiency, and the use of renewable resources. These approaches aim to create more sustainable and environmentally benign processes for the synthesis of this and related compounds.

Catalyst-Free Synthesis Protocols

In the pursuit of greener chemical processes, catalyst-free synthesis protocols for reactions like the Knoevenagel condensation, a key method for forming carbon-carbon double bonds, have gained attention. researchgate.netresearchgate.netrsc.org These methods often rely on the intrinsic reactivity of the starting materials under specific conditions, such as elevated temperatures or the use of benign reaction media like water, to drive the reaction forward without the need for a catalyst. This approach simplifies the reaction setup and purification process, as there is no catalyst to be separated from the product mixture. While specific catalyst-free protocols for this compound are not extensively documented, the principles can be applied from similar transformations. For instance, the condensation of various benzaldehydes with active methylene compounds has been achieved under catalyst-free conditions, suggesting the feasibility of a similar approach for pyridine-4-carbaldehyde. rsc.org

Table 1: Examples of Catalyst-Free Knoevenagel Condensation with Various Aldehydes

| Aldehyde | Active Methylene Compound | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Malononitrile | Water, 100°C, 2h | 95 |

| 4-Chlorobenzaldehyde | Malononitrile | Water, 100°C, 2h | 98 |

| 4-Nitrobenzaldehyde | Malononitrile | Water, 100°C, 1h | 99 |

| 4-Methoxybenzaldehyde | Malononitrile | Water, 100°C, 3h | 92 |

Note: This table presents data for analogous reactions to illustrate the potential of catalyst-free synthesis.

Aqueous Medium Reaction Systems

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering a non-toxic, non-flammable, and inexpensive reaction medium. rsc.orgijcps.orgajgreenchem.comajgreenchem.com For the synthesis of compounds like this compound, aqueous medium reaction systems for Knoevenagel-type condensations have been developed. These systems can sometimes be facilitated by a catalyst, but often the use of water itself can promote the reaction. The hydrophobic effect and the unique polarity of water can influence the reactivity of the substrates and the stability of transition states, leading to efficient product formation. Furthermore, in many cases, the product is sparingly soluble in water, allowing for easy isolation by filtration, which simplifies the work-up procedure and minimizes the use of organic solvents. ajgreenchem.com

Table 2: Knoevenagel Condensation of Aromatic Aldehydes and Malononitrile in Aqueous Media

| Aldehyde | Catalyst | Reaction Time | Yield (%) |

|---|---|---|---|

| 4-Chlorobenzaldehyde | Ni(NO3)2·6H2O (5 mol%) | 10 min | 98 |

| 4-Nitrobenzaldehyde | Ni(NO3)2·6H2O (5 mol%) | 10 min | 95 |

| Benzaldehyde | [Bmim][OAc] (20 mol%) | 15 min | 97 |

| 4-Hydroxybenzaldehyde | [Bmim][OAc] (20 mol%) | 20 min | 95 |

Note: This table showcases examples of aqueous Knoevenagel condensations for analogous compounds. ijcps.orgajgreenchem.com

Sonochemical and Microwave-Assisted Synthesis

To enhance reaction rates and improve energy efficiency, sonochemical and microwave-assisted synthetic methods have been explored for the synthesis of heterocyclic compounds. organic-chemistry.orgrsc.orgbeilstein-journals.orgresearchgate.net

Sonochemical Synthesis: Ultrasound irradiation can promote chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of reaction rates. researchgate.netnih.govbiointerfaceresearch.com Ultrasound-assisted Knoevenagel condensations have been shown to proceed rapidly and in high yields, often at ambient temperature and without the need for a catalyst. researchgate.netnih.gov

Microwave-Assisted Synthesis: Microwave heating has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating of the reaction mixture. This can lead to dramatic reductions in reaction times, often from hours to minutes, as well as improved yields and purities of the products. organic-chemistry.orgresearchgate.netoatext.com The synthesis of various pyridine derivatives has been successfully achieved using microwave irradiation, demonstrating the broad applicability of this technique. organic-chemistry.orgbeilstein-journals.orgresearchgate.net For instance, the Bohlmann-Rahtz pyridine synthesis can be performed in a single step under microwave conditions with high regiochemical control. organic-chemistry.orgresearchgate.net

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis for Pyridine Derivatives

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| Bohlmann-Rahtz Pyridine Synthesis | 2 steps, hours | 10-20 min, up to 98% | organic-chemistry.org |

| Hantzsch Dihydropyridine Synthesis | Not specified | 5 min, 86% | beilstein-journals.org |

| Knoevenagel Condensation | 8-10 hours | 30-60 sec, 81-99% | oatext.com |

Note: This table provides examples of the advantages of microwave-assisted synthesis for related heterocyclic compounds.

Stereoselective Synthesis of this compound

The stereochemistry of this compound is a critical aspect that can influence its biological activity and physical properties. Therefore, the development of stereoselective synthetic methods is of great importance.

Control of Geometric Isomerism (E/Z) in the Butenoic Acid Moiety

The butenoic acid moiety of this compound can exist as two geometric isomers, (E) and (Z). The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the stereoselective synthesis of alkenes, and it can be effectively employed to control the E/Z geometry of the product. wikipedia.orgnrochemistry.comorganicchemistrydata.orgyoutube.com The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone. The stereochemical outcome of the HWE reaction can be influenced by several factors, including the structure of the phosphonate reagent and the reaction conditions.

Formation of (E)-isomers: The standard HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene. This is because the reaction intermediates have an opportunity to equilibrate to the more stable anti-conformation, which then leads to the (E)-product upon elimination. wikipedia.orgyoutube.com

Formation of (Z)-isomers: To favor the formation of the (Z)-alkene, modifications to the HWE reaction have been developed, such as the Still-Gennari modification. nrochemistry.comyoutube.com This approach utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethoxy groups) and strong, non-coordinating bases (e.g., KHMDS with 18-crown-6). These conditions accelerate the elimination step, preventing equilibration of the intermediates and favoring the kinetic (Z)-product. organicchemistrydata.orgyoutube.com

By carefully selecting the appropriate phosphonate reagent and reaction conditions, it is possible to selectively synthesize either the (E)- or (Z)-isomer of this compound.

Enantioselective Approaches for Chiral Analogs

While this compound itself is not chiral, the introduction of a stereocenter, for instance at the C4 position of the butenoic acid chain, would result in chiral analogs. The enantioselective synthesis of such analogs can be achieved through various strategies, including the use of chiral auxiliaries. nih.govresearchgate.net

A chiral auxiliary is a chiral compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the enantiomerically enriched product. For the synthesis of chiral carboxylic acids, Evans oxazolidinone auxiliaries are commonly employed. The general approach would involve:

Attaching the chiral auxiliary to a suitable precursor of the butenoic acid moiety.

Performing a diastereoselective reaction to introduce the desired stereocenter. The steric bulk of the chiral auxiliary directs the approach of the incoming reagent to one face of the molecule.

Removing the chiral auxiliary to afford the enantiomerically enriched chiral analog of this compound.

Another approach involves the use of chiral lithium amides as traceless auxiliaries in conjugate addition reactions, which could also be adapted for the enantioselective synthesis of chiral carboxylic acids. nih.govfigshare.com

Reaction Pathways and Mechanistic Investigations of 3 Pyridin 4 Ylbut 2 Enoic Acid

Reactivity of the α,β-Unsaturated Carboxylic Acid Functionality

The presence of a carbon-carbon double bond in conjugation with a carboxylic acid group renders this part of the molecule susceptible to a variety of addition reactions. The electron-withdrawing nature of the carboxylic acid activates the double bond, making it a focal point for chemical transformations.

Nucleophilic Additions to the Activated Double Bond (e.g., Michael Addition Reactions)

The double bond in 3-pyridin-4-ylbut-2-enoic acid is electron-deficient, making it an excellent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles. masterorganicchemistry.com The reaction typically proceeds in three key steps: the formation of an enolate (or other nucleophile), the conjugate addition of the nucleophile to the β-carbon of the unsaturated system, and subsequent protonation of the resulting enolate. masterorganicchemistry.com

Common nucleophiles for Michael additions include enolates derived from ketones, esters, and nitriles, as well as softer nucleophiles like amines, thiols, and organocuprates. masterorganicchemistry.com For instance, the reaction of α,β-unsaturated carboxylic acids with amines or amides can be facilitated by organocatalysts, such as chiral bifunctional tertiary amine-squaramides or cinchona-based primary-tertiary diamines, to achieve high yields and enantioselectivities. beilstein-journals.org

The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the final 1,4-addition product. The regioselectivity of the addition (1,4- versus 1,2-addition) is influenced by the nature of the nucleophile, with softer nucleophiles favoring the conjugate addition. masterorganicchemistry.com

Table 1: Examples of Michael Addition Reactions with α,β-Unsaturated Carboxylic Acid Derivatives

| Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 4-Tosylaminobut-2-enoates | Chiral bifunctional tertiary amine, squaramide | Spiro[pyrrolidine-3,3'-oxindoles] | beilstein-journals.org |

| Enone carbamates | Chiral cinchona-based primary-tertiary diamine, trifluoroacetic acid | 2-Substituted piperidines | beilstein-journals.org |

| 4-Nitrophthalimide | 9-epi-9-amino-9-deoxyquinine | Michael adducts | beilstein-journals.org |

| (E)-3-Substituted-2-enoic acid | Chiral multifunctional thiourea/boronic acid | β-Amino acids | beilstein-journals.org |

Electrophilic Additions to the Carbon-Carbon Double Bond

While less common than nucleophilic additions due to the electron-deficient nature of the double bond, electrophilic additions to the carbon-carbon double bond of α,β-unsaturated carboxylic acids can occur under specific conditions.

Halogenation, for instance, can proceed via an electrophilic addition mechanism. The reaction of cinnamic acids with bromine can lead to the formation of dibromo derivatives. acs.org However, the decarboxylative halogenation pathway is often a competing reaction. The efficiency and selectivity of bromodecarboxylation versus addition can be influenced by the solvent and the specific brominating agent used. For example, using a pyridine-HBr3 complex can sometimes improve the selectivity for bromodecarboxylation over addition for certain acrylic acids. acs.org

Carboxylation and Decarboxylation Mechanisms

Decarboxylation is a significant reaction for β-keto acids and related compounds, including certain α,β-unsaturated carboxylic acids that can isomerize to a β,γ-unsaturated form. researchgate.netmasterorganicchemistry.com The decarboxylation of α,β-unsaturated acids is believed to proceed through a cyclic transition state after isomerization to the β,γ-unsaturated acid. researchgate.net This process involves the loss of carbon dioxide and the formation of an enol, which then tautomerizes to the more stable keto form. youtube.com Heating is often required to facilitate this reaction. masterorganicchemistry.com

The mechanism for the decarboxylation of a β-keto acid involves a concerted, cyclic process where the carboxyl group is lost as CO2, and a new C-H bond is formed. masterorganicchemistry.com

Table 2: Key Steps in the Decarboxylation of a β-Keto Acid

| Step | Description |

|---|---|

| 1 | The molecule adopts a cyclic conformation with an intramolecular hydrogen bond between the carboxylic acid proton and the β-carbonyl oxygen. |

| 2 | Upon heating, a concerted reaction occurs: the O-H bond breaks, a new C=C bond forms, the C-C bond to the carboxyl group breaks, and a new C-H bond forms. |

| 3 | An enol intermediate and a molecule of carbon dioxide are formed. |

| 4 | The enol tautomerizes to the more stable ketone. |

Carboxylation , the reverse of decarboxylation, is generally not a facile process for this class of compounds under standard conditions. However, specific catalytic systems can enable the transformation of alkyl chains into α,β-unsaturated carboxylic acids. For example, palladium-catalyzed β-methylene C–H activation of carboxylic acids can lead to the synthesis of α,β-unsaturated carboxylic acids. nih.gov

Reactivity of the Pyridine (B92270) Ring

The pyridine ring in this compound is an aromatic heterocycle with a nitrogen atom that influences its reactivity. The nitrogen atom makes the ring electron-deficient compared to benzene, which affects both electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution Reactions on the Pyridine Nucleus

The pyridine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom. vaia.com The nitrogen can also be protonated under acidic conditions, further deactivating the ring towards electrophiles. vaia.com When substitution does occur, it is highly regioselective, favoring the 3- and 5-positions. abertay.ac.uk

Nitration: Direct nitration of pyridine is difficult and requires harsh conditions. wikipedia.org For instance, nitration of pyridine itself requires treatment with potassium nitrate (B79036) in fuming sulfuric acid at high temperatures. To achieve nitration, it is often more effective to first convert the pyridine to its N-oxide. The N-oxide is more reactive towards electrophilic substitution, and nitration occurs primarily at the 4-position. The N-oxide can then be deoxygenated to yield the 4-nitropyridine (B72724) derivative. bhu.ac.in

Sulfonation: Sulfonation of pyridine is also challenging, requiring high temperatures and the presence of a mercury(II) sulfate (B86663) catalyst to afford pyridine-3-sulfonic acid. wikipedia.orggoogle.com The reaction is believed to proceed through the formation of a pyridinium-1-sulfonate intermediate in the presence of oleum (B3057394). iust.ac.ir

Halogenation: Halogenation of pyridine can occur under vigorous conditions. For example, bromination in oleum can produce 3-bromopyridine. iust.ac.ir

The presence of the but-2-enoic acid substituent at the 4-position will further influence the regioselectivity of electrophilic substitution. The deactivating nature of this group would be expected to make substitution even more difficult and would likely direct incoming electrophiles to the 3- and 5-positions.

Nucleophilic Addition Reactions to the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. abertay.ac.uk

One of the most well-known nucleophilic substitution reactions on the pyridine ring is the Chichibabin reaction . wikipedia.org This reaction involves the direct amination of pyridine with sodium amide (NaNH2) to produce 2-aminopyridine. bhu.ac.inwikipedia.org The mechanism is an addition-elimination reaction that proceeds through a σ-adduct (Meisenheimer adduct) intermediate. wikipedia.org The nucleophilic amide ion adds to the 2-position, and a hydride ion is subsequently eliminated. myttex.net

For 4-substituted pyridines, such as this compound, the Chichibabin reaction would be expected to occur at the 2- and 6-positions. abertay.ac.uk The reaction can be influenced by the basicity of the pyridine derivative. wikipedia.org

The reactivity of the pyridine ring towards nucleophiles can be enhanced by quaternization of the nitrogen atom. google.comgoogle.com The resulting pyridinium (B92312) salt is highly activated towards nucleophilic attack at the 2- and 4-positions. google.com

N-Oxidation Reactions of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound is susceptible to oxidation, forming the corresponding pyridine N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more electron-deficient and influencing its reactivity in subsequent reactions. Pyridine N-oxides are generally more nucleophilic at the oxygen atom and more electrophilic at the 2- and 4-positions of the ring compared to the parent pyridine. scripps.edu The formation of pyridine N-oxides can be achieved using various oxidizing agents. While specific studies on the N-oxidation of this compound are not extensively detailed in the reviewed literature, general methods for pyridine N-oxide formation are well-established. scripps.edu

The increased electrophilicity of the N-oxidized ring can facilitate nucleophilic aromatic substitution reactions. scripps.edu This modification is a crucial step in various synthetic strategies, enabling further functionalization of the pyridine scaffold.

Intramolecular Cyclization and Rearrangement Pathways

Intramolecular cyclization reactions of butenoic acid derivatives can lead to the formation of various heterocyclic structures. For instance, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids have been shown to undergo intramolecular cyclization to form N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. chimicatechnoacta.ruresearchgate.net Similarly, the intramolecular cyclization of N-alkyl-N-benzyloxy carbamates can yield functionalized 5- and 6-membered protected cyclic hydroxamic acids. nih.gov

In the context of this compound derivatives, intramolecular cyclization can be a key step in the synthesis of more complex molecules. For example, derivatives of 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids undergo intramolecular cyclization to form substituted ethyl 4-(4-chlorophenyl)-2-{[2-oxofuran-3(2H)-ylidene]-amino}thiophene-3-carboxylates. researchgate.net Another study demonstrated that substituted 4-aryl-4-oxo-2-tienylaminobut-2-enoic acids cyclize in acetic anhydride (B1165640) to form furanones. researchgate.net These examples, while not directly involving this compound itself, illustrate the potential for the butenoic acid moiety to participate in ring-forming reactions, a pathway that could be applicable to its pyridine-substituted analogue.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a powerful toolkit for modifying both the pyridine ring and the butenoic acid scaffold of this compound.

Catalytic hydrogenation is a common method for the reduction of both alkenes and aromatic rings. illinois.edumasterorganicchemistry.com The double bond in the butenoic acid chain of this compound can be selectively hydrogenated to yield 3-(pyridin-4-yl)butanoic acid. The choice of catalyst is crucial for controlling the extent of reduction. For instance, catalysts like palladium on carbon (Pd/C) or Raney nickel are often used for the hydrogenation of alkenes. libretexts.org

Hydrogenation of the pyridine ring to a piperidine (B6355638) ring generally requires more forcing conditions. google.com Platinum-based catalysts are often effective for this transformation. google.com The presence of an acid anhydride can facilitate the hydrogenation of hydroxypyridines by stabilizing the enol form. google.com While this compound is not a hydroxypyridine, this highlights that reaction conditions can be tailored to promote the reduction of the pyridine ring. The selective reduction of either the alkene or the pyridine ring allows for the synthesis of a variety of saturated and partially saturated derivatives.

The pyridine ring of this compound can be functionalized using transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, which typically involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst, is a powerful method for C-C bond formation. dergipark.org.trbeilstein-journals.org While the direct use of this compound in such reactions is not extensively documented, related pyridine derivatives are known to participate. For instance, pyridinylboronic acids can be coupled with various heteroaryl halides. dergipark.org.tr Furthermore, pyridine sulfinates have emerged as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides, offering an alternative to the often challenging use of pyridine-2-boronates. rsc.org

The butenoic acid scaffold also presents opportunities for cross-coupling. While specific examples for this compound are scarce, the principles of C(sp2)-C(sp3) cross-coupling reactions are well-established and could potentially be applied. tcichemicals.com These reactions often utilize nickel catalysts in combination with photoredox catalysts to couple aryl halides with alkyl partners. tcichemicals.com

Characterization of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in the reactions of this compound is crucial for elucidating reaction mechanisms and optimizing conditions. While specific studies on this compound are limited, related systems provide valuable insights.

In the Horner-Wadsworth-Emmons reaction, a common method for alkene synthesis, the transition state for the formation of related compounds like (E)-4-Phenyl-3-pyridin-4-yl-but-2-enoic acid ethyl ester has been computationally studied. koreascience.kr Such studies help in understanding the stereochemical outcome of the reaction.

The characterization of highly reactive intermediates, such as glycosyl cations in glycosylation reactions, can be achieved using techniques like infrared ion spectroscopy. ru.nl These advanced methods allow for the study of short-lived species that are difficult to observe by conventional means. ru.nl

Computational chemistry plays a significant role in locating and characterizing transition states. unl.edu For example, transition states for the pyrolysis of various oxides to form alkenes have been calculated, providing insights into the reactivity of different functional groups. unl.edu These computational approaches could be applied to investigate the transition states in the reactions of this compound, such as its intramolecular cyclization or rearrangement pathways.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The Horner-Wadsworth-Emmons reaction, for instance, is known to be under kinetic control, with the initial addition of the ylide to the carbonyl being reversible and the subsequent elimination being the selectivity-determining step. nih.gov The relative energies of the transition states leading to the E and Z isomers determine the product distribution. nih.gov

In Suzuki-Miyaura cross-coupling reactions, the reaction rate can be influenced by factors such as the nature of the substituents on the coupling partners and the catalyst system used. organic-chemistry.org For example, electron-withdrawing groups on the aryl halide can enhance the reaction rate. organic-chemistry.org The study of reaction kinetics can provide valuable information about the reaction mechanism and help in optimizing reaction conditions for desired outcomes.

Advanced Spectroscopic Characterization Methodologies for 3 Pyridin 4 Ylbut 2 Enoic Acid

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 3-Pyridin-4-ylbut-2-enoic acid would be expected to show several characteristic absorption bands that confirm its structure.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong |

| Alkene | C=C stretch | 1620 - 1650 | Medium |

| Pyridine (B92270) Ring | C=C, C=N stretches | 1580 - 1610 and 1450 - 1500 | Medium to Strong |

| Alkyl/Aryl | C-H stretch | 2850 - 3100 | Medium to Weak |

The most prominent feature would be a very broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the acid. Additionally, absorptions for the C=C double bonds of the alkene and the pyridine ring would appear in the 1450-1650 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the calculation of the elemental composition.

The molecular formula for this compound is C₉H₉NO₂, corresponding to a monoisotopic mass of approximately 163.06 Da. uni.lu In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecule [M+H]⁺ or other adducts.

Table 5: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | [C₉H₁₀NO₂]⁺ | 164.07060 |

| [M+Na]⁺ | [C₉H₉NNaO₂]⁺ | 186.05254 |

| [M+K]⁺ | [C₉H₉KNO₂]⁺ | 202.02648 |

| [M-H]⁻ | [C₉H₈NO₂]⁻ | 162.05604 |

Analysis of the fragmentation pattern in tandem MS (MS/MS) can further confirm the structure. Common fragmentation pathways for this compound would include the neutral loss of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da) from the carboxylic acid moiety. Cleavage of the bond between the butenoic acid chain and the pyridine ring would also be an expected fragmentation route.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar molecules like this compound without causing significant fragmentation during the ionization process. libretexts.orgchromatographyonline.com This method allows for the accurate determination of the molecular weight by generating intact molecular ions in the gas phase.

In a typical ESI-MS analysis, the compound is dissolved in a suitable solvent and sprayed through a high-voltage capillary, creating a fine aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until molecular ions are expelled and directed into the mass analyzer. chromatographyonline.com Due to the basic nitrogen on the pyridine ring and the acidic carboxylic acid group, this compound can be readily ionized in both positive and negative ion modes.

In positive ion mode, the molecule typically forms a protonated species, [M+H]⁺. It can also form adducts with cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). uni.lu In negative ion mode, it forms a deprotonated species, [M-H]⁻. uni.lu Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can be used to fragment the precursor ion, providing structural information. rsc.org For a carboxylic acid, common fragmentation pathways include the neutral loss of water (H₂O) and carbon dioxide (CO₂). rsc.orglibretexts.org

Table 1: Predicted ESI-MS Adducts and Ions for this compound Data predicted using computational tools. uni.lu

| Adduct/Ion Type | Formula | Mass-to-Charge Ratio (m/z) |

| Positive Mode | ||

| [M+H]⁺ | C₉H₁₀NO₂⁺ | 164.07060 |

| [M+Na]⁺ | C₉H₉NNaO₂⁺ | 186.05254 |

| [M+K]⁺ | C₉H₉KNO₂⁺ | 202.02648 |

| [M+NH₄]⁺ | C₉H₁₃N₂O₂⁺ | 181.09714 |

| Negative Mode | ||

| [M-H]⁻ | C₉H₈NO₂⁻ | 162.05604 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental formula. By measuring the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. rsc.org

For this compound (C₉H₉NO₂), the theoretical monoisotopic mass of the neutral molecule is 163.06332 Da. uni.lu An HRMS instrument would measure the m/z of an ion, such as the protonated molecule [M+H]⁺, and compare the experimental value to the calculated value. The difference, measured in parts per million (ppm), provides a high degree of confidence in the assigned formula. This level of precision is indispensable for verifying the outcome of a chemical synthesis or identifying the compound in a complex biological or environmental sample.

Table 2: Illustrative HRMS Data for the [M+H]⁺ Ion of this compound

| Parameter | Value |

| Molecular Formula | C₉H₉NO₂ |

| Ion Formula | C₉H₁₀NO₂⁺ |

| Calculated m/z | 164.07060 |

| Hypothetical Measured m/z | 164.07051 |

| Mass Difference | 0.00009 |

| Error (ppm) | 0.55 |

LC-MS Applications in Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. measurlabs.com This hybrid technique is ideal for isolating, identifying, and quantifying this compound within complex mixtures, such as reaction byproducts, biological fluids, or environmental samples.

A common approach involves reversed-phase high-performance liquid chromatography (HPLC), where the sample is passed through a column packed with a nonpolar stationary phase (e.g., C18). scholaris.ca A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used for elution. A gradient program, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with varying polarities. lcms.cz The addition of a small amount of an acid, such as formic acid, to the mobile phase can improve chromatographic peak shape and enhance ionization efficiency in the MS source. lcms.cz

As the separated components elute from the LC column, they are introduced into the ESI source of the mass spectrometer. The instrument can be set to scan for a full range of m/z values or to selectively monitor for the specific ion of the target compound (Selected Ion Monitoring, SIM), which provides enhanced sensitivity and specificity. nih.gov For even greater confidence in identification, tandem mass spectrometry (LC-MS/MS) can be used to monitor a specific fragmentation reaction of the parent ion. measurlabs.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic structure of a molecule. msu.edu The absorption of light corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals.

The structure of this compound contains a conjugated system, which includes the pyridine ring, the carbon-carbon double bond, and the carbonyl group of the carboxylic acid. This extended system of alternating single and double bonds lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs UV light, promoting electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals. researchgate.net

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands:

π → π transitions:* These are typically intense absorptions resulting from the excitation of electrons in the conjugated π-system. The extended conjugation involving the aromatic ring and the enoic acid moiety would likely result in strong absorption bands in the 200-300 nm range. upi.edu

n → π transitions:* A weaker absorption band may be observed at a longer wavelength, resulting from the promotion of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to a π* orbital. copernicus.org

The exact position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent used for the analysis.

Table 3: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | ~220-280 | High |

| n → π | ~280-320 | Low |

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single crystal X-ray diffraction analysis would reveal the molecule's solid-state structure. Research indicates that the pyridine nitrogen at the 4-position participates in hydrogen bonding with the carboxylic acid group of an adjacent molecule. vulcanchem.com This type of intermolecular interaction is a key feature that dictates how the molecules pack together to form the crystal lattice.

The analysis of a closely related compound, 3-pyrid-4-ylbenzoic acid, shows that the molecules form infinite supramolecular chains through strong O—H···N hydrogen bonds. researchgate.net In that structure, the phenyl and pyridyl rings are twisted with respect to each other. researchgate.net A similar analysis for this compound would confirm the planarity of the but-2-enoic acid chain and its orientation relative to the pyridine ring. This information is invaluable for understanding intermolecular forces and for crystal engineering applications.

Table 4: Representative Crystallographic Data Based on a Structurally Similar Compound Data presented is illustrative of typical parameters obtained from an X-ray crystallography study, drawing parallels from the analysis of 3-pyrid-4-ylbenzoic acid. researchgate.net

| Parameter | Description |

| Crystal System | Monoclinic / Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) values defining the unit cell |

| Z (Molecules per unit cell) | Typically 2, 4, or 8 |

| Key Intermolecular Interaction | O—H···N Hydrogen Bond |

| Hydrogen Bond Distance (O···N) | ~2.65 Å |

| Dihedral Angle | Angle between the plane of the pyridine ring and the plane of the carboxylic acid group |

Computational Chemistry and Theoretical Studies of 3 Pyridin 4 Ylbut 2 Enoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to study the electronic structure of many-body systems. DFT methods, such as B3LYP, are frequently employed to predict a wide range of molecular properties. nih.govniscpr.res.inresearchgate.netscirp.org

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For 3-Pyridin-4-ylbut-2-enoic acid, rotation around the single bonds (e.g., C-C and C-N bonds) can lead to different conformers.

A computational study would typically start by optimizing the geometry of various possible conformers of this compound, likely using a DFT method like B3LYP with a basis set such as 6-311++G(d,p). rsc.org The calculations would likely identify the (E)-isomer as being more stable than the (Z)-isomer due to reduced steric hindrance. Within the (E)-isomer, different orientations of the carboxylic acid group relative to the pyridine (B92270) ring would be explored to find the global minimum energy conformation. The optimized geometry reveals key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for the (E)-isomer of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C=C (alkene) | 1.34 Å |

| C-C (alkene-pyridine) | 1.48 Å | |

| C-C (alkene-carboxyl) | 1.49 Å | |

| C=O (carboxyl) | 1.21 Å | |

| C-O (carboxyl) | 1.35 Å | |

| C-N (pyridine) | 1.34 Å | |

| Dihedral Angle | C(pyridine)-C-C=C | ~180° (for planarity) |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. rsc.org

For this compound, the HOMO is expected to be distributed over the π-conjugated system, including the pyridine ring and the butenoic acid chain. The LUMO would likely also be located over this π-system. The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylic acid would influence the energy and distribution of these orbitals. A small HOMO-LUMO gap would suggest higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

These values would indicate a moderately stable molecule, with potential for both nucleophilic and electrophilic interactions.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a guide to its reactive sites. unec-jeas.comresearchgate.net It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show the most negative potential around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the carboxylic acid, identifying these as the primary sites for protonation or interaction with electrophiles. fayoum.edu.egaalto.fi The most positive potential would likely be located on the hydrogen atom of the carboxylic acid's hydroxyl group, indicating its acidic nature.

DFT calculations can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra. chemrxiv.orgnih.gov

IR Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra. rsc.org For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid (~3500 cm⁻¹), the C=O stretch (~1700 cm⁻¹), the C=C stretch (~1650 cm⁻¹), and C-N stretching modes of the pyridine ring.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. nih.govacs.org These predictions are invaluable for confirming the molecular structure.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Hypothetical ¹H Shift (ppm) | Atom | Hypothetical ¹³C Shift (ppm) |

|---|---|---|---|

| H (Carboxyl) | 12.1 | C (Carboxyl, C=O) | 170.5 |

| H (Alkene, α to COOH) | 6.1 | C (Pyridine, adjacent to N) | 150.2 |

| H (Alkene, β to COOH) | 7.8 | C (Pyridine, β to N) | 124.5 |

| H (Pyridine, ortho) | 8.7 | C (Alkene, β to COOH) | 145.0 |

| H (Pyridine, meta) | 7.5 | C (Alkene, α to COOH) | 122.3 |

Molecular Dynamics Simulations to Explore Conformational Space

While DFT calculations identify static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. nih.govmdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of this compound in a simulated environment, such as in a solvent like water. rsc.org

An MD simulation would reveal the flexibility of the molecule, showing the range of dihedral angles sampled at a given temperature. It could also be used to study how the molecule interacts with solvent molecules, for example, by analyzing the hydrogen bonding patterns between the carboxylic acid group or pyridine nitrogen and surrounding water molecules. This provides a more realistic picture of the molecule's behavior in solution. nih.govresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool to investigate potential reaction mechanisms. For this compound, one might study its synthesis or its participation in further reactions. For instance, the mechanism of an esterification reaction or an addition reaction at the double bond could be explored.

This involves locating the transition state (TS) structures for each step of the proposed mechanism. The energy of the TS relative to the reactants gives the activation energy, which determines the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. acs.orgbeilstein-journals.orgacs.org For example, modeling the addition of a nucleophile to the conjugated system would help determine whether the reaction proceeds via a 1,2- or a 1,4-addition (Michael addition) by comparing the respective transition state energies.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical reactivity. For this compound, the key features are the pyridine ring, the carboxylic acid group, and the conjugated double bond connecting them. Computational methods like Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis are standard tools for elucidating electronic characteristics. acs.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In this compound, the conjugated π-system extending across the pyridine ring and the butenoic acid chain would be the primary location of these orbitals. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the carbonyl group would likely lower the energy of both the HOMO and LUMO compared to non-aromatic analogues. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Electron Density and Reactivity Sites: Molecular Electrostatic Potential (MEP) maps are computational tools that visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a high electron density (negative potential, typically colored red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid, making them susceptible to electrophilic attack or protonation. Conversely, regions of low electron density (positive potential, typically blue) would be expected around the carboxylic acid proton and the hydrogen atoms on the pyridine ring, indicating sites for nucleophilic attack. The carbon atoms of the C=C double bond would exhibit intermediate reactivity, being susceptible to both nucleophilic addition and electrophilic attack depending on the reacting species.

Predicted Physicochemical Properties: Public chemical databases provide computationally predicted properties for this compound. These values, while not experimentally verified, offer a preliminary assessment of the molecule's characteristics.

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₉NO₂ | PubChem uni.lu |

| Molecular Weight | 163.17 g/mol | PubChem uni.lu |

| XLogP3 | 1.4 | PubChem uni.lu |

| Hydrogen Bond Donors | 1 | PubChem uni.lu |

| Hydrogen Bond Acceptors | 3 | PubChem uni.lu |

| Rotatable Bond Count | 2 | PubChem uni.lu |

This table is interactive. Users can sort the data by clicking on the column headers.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. A QSPR model is a mathematical equation that correlates variations in the molecular descriptors of a series of compounds with a specific property of interest (e.g., solubility, boiling point, or biological activity).

While no specific QSPR models have been published for this compound itself, the methodology could be readily applied to a series of its derivatives to guide the design of new molecules with desired characteristics. For instance, in studies of other heterocyclic compounds like pyrido[3,4-b]indole derivatives, QSAR (a subset of QSPR focused on biological activity) models have been successfully developed to predict anticancer activity. nih.gov These models often use 2D or 3D molecular descriptors to correlate structure with activity, employing statistical methods like partial least squares (PLS). nih.gov

Developing a QSPR Model for this compound Derivatives: To build a QSPR model, a researcher would first synthesize a library of compounds with systematic variations to the this compound scaffold. This could involve adding different substituents to the pyridine ring or modifying the carboxylic acid group.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical (3D): Describing the 3D shape and size of the molecule.

Electronic: Describing properties like charge distribution and orbital energies.

Physicochemical: Properties like logP or molar refractivity.

Model Building and Validation: Using statistical software, a regression model would be built to find the best correlation between a subset of these descriptors and the measured property. The resulting equation would then be rigorously validated using internal (e.g., cross-validation) and external (using a test set of molecules not included in model training) methods to ensure its predictive power. nih.gov

For example, a QSPR model could be developed to predict the solubility of this compound derivatives. The resulting model might look like:

LogS = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ...

Where LogS is the logarithm of solubility, the β values are coefficients determined by the regression analysis, and Descriptors A and B are specific molecular properties (e.g., polar surface area and number of rotatable bonds). Such a model would be invaluable for pre-screening virtual compounds and prioritizing synthetic efforts towards molecules with optimal properties for a given application.

Derivatization Strategies and Applications in Organic Synthesis

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of various functional derivatives through well-established organic reactions.

Esterification Reactions for Ester Derivatives

Esterification of 3-Pyridin-4-ylbut-2-enoic acid can be readily achieved through several methods, with the Fischer-Speier esterification being a common and effective approach. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed.

The general reaction is as follows:

This compound + R-OH (Alcohol) ⇌ this compound ester + H₂O

The choice of alcohol (R-OH) can be varied to produce a diverse library of ester derivatives with different alkyl or aryl groups, thereby modifying the compound's physicochemical properties such as solubility, stability, and bioavailability.

Table 1: Illustrative Examples of Esterification Reactions

| Ester Derivative | Alcohol (R-OH) | Catalyst | Typical Conditions |

| Methyl 3-pyridin-4-ylbut-2-enoate | Methanol | H₂SO₄ | Reflux |

| Ethyl 3-pyridin-4-ylbut-2-enoate | Ethanol | H₂SO₄ | Reflux |

| Benzyl 3-pyridin-4-ylbut-2-enoate | Benzyl alcohol | p-TsOH | Reflux, Dean-Stark trap |

Amidation Reactions for Amide Derivatives

The carboxylic acid functionality of this compound can be converted into an amide group through reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, which can be achieved by converting it into a more reactive intermediate, such as an acid chloride or by using coupling agents.

Common coupling agents used for amidation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

The general reaction is as follows:

This compound + R¹R²NH (Amine) + Coupling Agent → this compound amide + Byproducts

This method allows for the synthesis of a wide array of N-substituted amides by varying the amine component, which is a valuable strategy in drug discovery for exploring structure-activity relationships.

Table 2: Representative Amidation Reactions

| Amide Derivative | Amine (R¹R²NH) | Coupling System | Typical Solvent |

| N-Methyl-3-pyridin-4-ylbut-2-enamide | Methylamine | EDC/HOBt | Dichloromethane (DCM) |

| N,N-Diethyl-3-pyridin-4-ylbut-2-enamide | Diethylamine | DCC/HOBt | Tetrahydrofuran (THF) |

| N-Phenyl-3-pyridin-4-ylbut-2-enamide | Aniline | HATU | Dimethylformamide (DMF) |

Formation of Acid Halides and Anhydrides

For further synthetic transformations, this compound can be converted into more reactive acid derivatives like acid halides and anhydrides. Acid chlorides, for instance, are highly useful intermediates for the synthesis of esters and amides under milder conditions than direct methods.

The conversion to an acid chloride is typically accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The reaction proceeds with the liberation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.

This compound + SOCl₂ → 3-Pyridin-4-ylbut-2-enoyl chloride + SO₂ + HCl

Acid anhydrides can be formed by reacting the carboxylic acid with a dehydrating agent, such as acetic anhydride (B1165640), or by reacting an acid chloride with a carboxylate salt. These derivatives are also effective acylating agents.

Functionalization of the Pyridine (B92270) Ring

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity towards various functionalization reactions.

Strategies for Carbon-Carbon Bond Formation on the Pyridine Scaffold

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds on pyridine rings. Reactions such as the Suzuki-Miyaura coupling and the Heck reaction can be employed to introduce aryl, vinyl, or alkyl substituents. nih.govorganic-chemistry.orgrsc.org For these reactions to occur, a halogen atom is typically required on the pyridine ring. Therefore, a halogenated derivative of this compound would serve as a suitable precursor.

For instance, a bromo-substituted derivative could undergo a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base to yield an aryl-substituted product.

Bromo-3-pyridin-4-ylbut-2-enoic acid derivative + Ar-B(OH)₂ + Pd Catalyst/Base → Aryl-3-pyridin-4-ylbut-2-enoic acid derivative

The Heck reaction provides a method for the vinylation of a halogenated pyridine ring with an alkene. wikipedia.orgnih.govnih.govlibretexts.org

Table 3: Potential C-C Bond Forming Reactions on a Halogenated Pyridine Ring

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Aryl-substituted pyridine |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ / Et₃N | Vinyl-substituted pyridine |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Alkynyl-substituted pyridine |

Introduction of Diverse Substituents on the Pyridine Ring

The introduction of various substituents onto the pyridine ring can be achieved through several synthetic strategies. One common approach involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. For example, nitration of the pyridine N-oxide of this compound would be expected to introduce a nitro group at a position ortho or para to the nitrogen, which in this case would be the C4 position relative to the butenoic acid chain. Subsequent deoxygenation of the N-oxide would yield the substituted pyridine.

Furthermore, direct alkylation of the pyridine ring can be challenging due to the electron-deficient nature of the ring but can be achieved under specific conditions, such as radical reactions (Minisci reaction) or through metallation followed by reaction with an electrophile. youtube.comchemistryviews.orggoogle.comnih.gov These methods allow for the introduction of alkyl groups at specific positions on the pyridine ring, further diversifying the available derivatives of this compound.

Transformations at the Butenoic Acid Double Bond

Hydrogenation and Reduction to Saturated Analogs

The reduction of this compound can be directed towards the butenoic acid double bond or the pyridine ring, depending on the chosen catalytic system and reaction conditions. Catalytic hydrogenation is a common method to achieve saturation of the carbon-carbon double bond, yielding 3-(pyridin-4-yl)butanoic acid. This transformation is typically accomplished using hydrogen gas and a heterogeneous catalyst.

Under more forcing conditions, the pyridine ring itself can be reduced. The catalytic hydrogenation of pyridine derivatives to the corresponding piperidines is a well-established transformation. asianpubs.orgresearchgate.net Using catalysts such as Platinum(IV) oxide (PtO₂), often referred to as Adams' catalyst, in a protic solvent like glacial acetic acid under hydrogen pressure (50-70 bar), allows for the complete saturation of the pyridine ring. asianpubs.orgresearchgate.net While the reduction of the olefinic bond generally occurs under milder conditions than the aromatice ring, a complete reduction would yield 3-(piperidin-4-yl)butanoic acid.

Table 1: Representative Conditions for Hydrogenation of Pyridine Systems

| Catalyst | Pressure (bar) | Solvent | Outcome | Reference |

|---|---|---|---|---|

| PtO₂ (Adams' catalyst) | 50 - 70 | Glacial Acetic Acid | Reduction of pyridine ring to piperidine (B6355638) | asianpubs.orgresearchgate.net |

| Rhodium on Carbon | Lower pressures | Various | Reduction of pyridine ring | asianpubs.org |

| Palladium on Carbon | Varies | Various | Typically reduces C=C bonds before aromatic rings | N/A |

This table presents general conditions for pyridine hydrogenation; specific conditions for this compound may vary.

Addition Reactions to the Olefinic Moiety

The electron-deficient nature of the α,β-unsaturated carbonyl system makes the double bond susceptible to both electrophilic and nucleophilic (conjugate) addition reactions.

Electrophilic Addition: The reaction of the alkene with electrophiles like hydrogen halides (HBr, HCl) proceeds via protonation of the double bond to form a carbocation intermediate, which is then attacked by the halide anion. libretexts.orgpressbooks.pub According to Markovnikov's rule, the proton adds to the less substituted carbon (α-carbon), leading to a more stable carbocation at the benzylic-like β-carbon, adjacent to the pyridine ring. The subsequent attack by the nucleophile results in the corresponding halo-substituted butanoic acid derivative. byjus.com

Michael Addition (Conjugate Addition): The double bond acts as a Michael acceptor, reacting with a wide range of soft nucleophiles in a 1,4-conjugate addition. wikipedia.org Organometallic reagents, such as organolithium compounds, can add to the β-carbon. Studies on analogous systems like trans-1,2-di-(2-pyridyl)ethylene show that organolithium nucleophiles readily undergo conjugate addition. nsf.gov This reaction creates a stabilized anionic intermediate, which can then be trapped by an electrophile, such as a proton from a simple workup or other carbon-based electrophiles. nsf.gov This strategy allows for the introduction of a variety of substituents at the β-position of the butanoic acid chain.

This compound as a Building Block in Complex Molecular Synthesis

The structural framework of this compound makes it a valuable starting material for constructing more elaborate molecules, including novel heterocyclic and polycyclic systems.

Synthesis of Novel Heterocyclic Systems

The pyridine and carboxylic acid functionalities can be utilized in cyclization reactions to form new heterocyclic rings. For instance, pyridopyrimidines, a class of compounds with significant biological activity, are often synthesized from substituted pyridine precursors. nih.govnih.gov By converting the carboxylic acid of this compound into an amide or related functional group, it can be made to participate in intramolecular or intermolecular cyclizations with reagents that engage the pyridine nitrogen or an adjacent carbon, leading to fused heterocyclic systems like those found in pyrido[2,3-d]pyrimidines. nih.gov

Construction of Polycyclic and Fused Ring Systems

Beyond simple heterocycles, the molecule serves as a scaffold for building polycyclic and fused ring structures. Methodologies for constructing complex polycyclic pyridones often rely on pyridone-based building blocks that undergo ring-opening and subsequent cyclization transformations. researchgate.netnih.gov Derivatives of this compound could potentially enter such synthetic pathways. Furthermore, the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it could act as the dienophile. youtube.comyoutube.com Reaction with a suitable diene would lead to the formation of a new six-membered ring fused to the butanoic acid backbone, thereby rapidly increasing molecular complexity.

Use in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. The carboxylic acid group of this compound makes it an ideal component for isocyanide-based MCRs like the Passerini and Ugi reactions.

Passerini Reaction: This three-component reaction involves a carboxylic acid, an isocyanide, and a carbonyl compound (aldehyde or ketone). organic-chemistry.orgwikipedia.org Utilizing this compound as the acid component would result in the formation of α-acyloxy amides, incorporating the pyridinylbutenoyl moiety into a larger, multifunctional acyclic molecule. researchgate.net

Ugi Reaction: As a four-component reaction, the Ugi reaction combines a carboxylic acid, an isocyanide, a carbonyl compound, and a primary amine. nih.govresearchgate.net The inclusion of this compound would yield complex dipeptide-like structures, offering a straightforward route to libraries of compounds with high molecular diversity.

Table 2: Potential Application in Multi-Component Reactions

| MCR Type | Components | Resulting Scaffold |

|---|---|---|